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molecular formula C5H4Cl2N2 B019286 3-Amino-2,5-dichloropyridine CAS No. 78607-32-6

3-Amino-2,5-dichloropyridine

Cat. No. B019286
M. Wt: 163 g/mol
InChI Key: OLZPJUVEGSNIJL-UHFFFAOYSA-N
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Patent
US04935051

Procedure details

To a solution of 129.2 g (0.69 mol) of 2,5-dichloro-3-nitropyridine in 1300 ml of dioxane is added 26 0 g of Raney-nickel, that has previously been washed with ethanol. This mixture is then hydrogenated with hydrogen under normal pressure at 20-35° C. After uptake of 20% of the theoretical amount of hydrogen, another 30 g of washed Raney-nickel catalyst are added. After hydrogenating for 22 hours, the catalyst is filtered off, the solvent is evaporated and the residue is crystallized from hexane/ ethyl acetate. Thus, 84.9 g of 3-amino-2,5-dichloropyridine (78% of the theory) are obtained, which melts at 129-132° C.
Quantity
129.2 g
Type
reactant
Reaction Step One
[Compound]
Name
26
Quantity
0 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Cl:11])=[CH:4][N:3]=1>O1CCOCC1.[Ni]>[NH2:8][C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[C:5]([Cl:11])[CH:6]=1

Inputs

Step One
Name
Quantity
129.2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])Cl
Name
26
Quantity
0 g
Type
reactant
Smiles
Name
Quantity
1300 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
has previously been washed with ethanol
CUSTOM
Type
CUSTOM
Details
at 20-35° C
ADDITION
Type
ADDITION
Details
After uptake of 20% of the theoretical amount of hydrogen, another 30 g of washed Raney-nickel catalyst are added
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from hexane/ ethyl acetate

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NC=1C(=NC=C(C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 84.9 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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